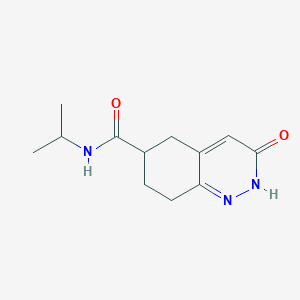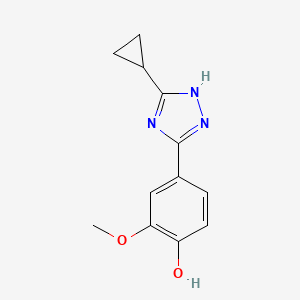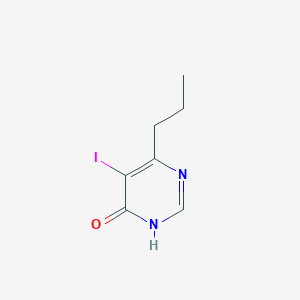
5-Iodo-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of iodine and propyl groups in this compound makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-propylpyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 6-propylpyrimidin-4(3H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 6-propylpyrimidin-4(3H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 5-azido-6-propylpyrimidin-4(3H)-one, 5-thiocyanato-6-propylpyrimidin-4(3H)-one, and 5-methoxy-6-propylpyrimidin-4(3H)-one.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 6-propylpyrimidin-4(3H)-one.
Scientific Research Applications
5-Iodo-6-propylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with nucleophilic sites on proteins and nucleic acids, potentially altering their function. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-6-methylpyrimidin-4(3H)-one
- 5-Iodo-6-ethylpyrimidin-4(3H)-one
- 5-Iodo-6-butylpyrimidin-4(3H)-one
Comparison
Compared to its analogs, 5-Iodo-6-propylpyrimidin-4(3H)-one has a unique combination of iodine and propyl groups, which may confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
Properties
CAS No. |
141602-40-6 |
|---|---|
Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
5-iodo-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-5-6(8)7(11)10-4-9-5/h4H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
HSMVYUGQKGENLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)NC=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



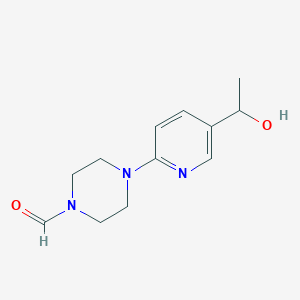
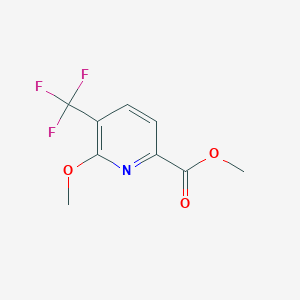

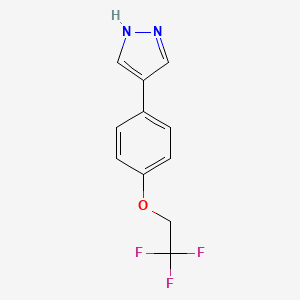
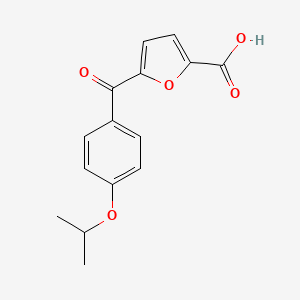
![2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11792198.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11792200.png)
![Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11792203.png)
